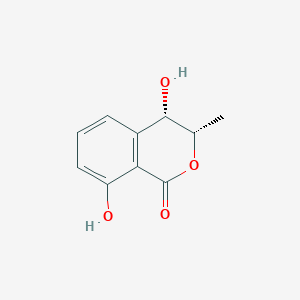

4-Hydroxymellein, (3S-cis)-

Description

4-Hydroxymellein, (3S-cis)- is a natural product found in Aspergillus ochraceus, Aspergillus melleus, and Xylaria feejeensis with data available.

Structure

3D Structure

Properties

CAS No. |

60132-20-9 |

|---|---|

Molecular Formula |

C10H10O4 |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3/t5-,9+/m0/s1 |

InChI Key |

STSOHAOGZMLWFR-SSDLBLMSSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C2=C(C(=CC=C2)O)C(=O)O1)O |

Canonical SMILES |

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O |

Origin of Product |

United States |

(3S-cis)-4-Hydroxymellein in Aspergillus: A Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for the polyketide metabolite (3S-cis)-4-Hydroxymellein produced by various species of the fungal genus Aspergillus. This document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence of (3S-cis)-4-Hydroxymellein in Aspergillus

(3S-cis)-4-Hydroxymellein is a dihydroisocoumarin derivative that has been identified as a secondary metabolite in several species of Aspergillus. Its presence is often accompanied by the related compound, mellein. The stereochemistry, specifically the (3S,4R) or (3S,4S) configuration of the cis- and trans-isomers, can vary between producing organisms. For the purpose of this guide, "(3S-cis)-4-Hydroxymellein" will refer to the diastereomer with the relative cis configuration.

Aspergillus species known to produce 4-hydroxymellein include:

-

Aspergillus ochraceus : This species is a well-documented producer of both mellein and 4-hydroxymellein.[1][2][3] The production of these compounds by A. ochraceus has been studied under various culture conditions.

-

Aspergillus christenseniae : This species, belonging to the section Cervini, has been reported to produce 4-hydroxymellein.[4]

-

Aspergillus transcarpathicus : Another species from the Cervini section that is known to produce 4-hydroxymellein. [cite: 8 of previous search]

-

Aspergillus flocculosus : This species has also been identified as a producer of 4-hydroxymellein. [cite: 6 of previous search]

-

Aspergillus oniki : While not the primary focus, this species has been noted to produce 3-hydroxymellein, a structurally related compound.[5]

Quantitative Data on (3S-cis)-4-Hydroxymellein Production

The production of (3S-cis)-4-Hydroxymellein by Aspergillus species is influenced by culture conditions such as the growth medium, carbon and nitrogen sources, and aeration. The following tables summarize the available quantitative data for 4-hydroxymellein production by Aspergillus ochraceus.

Table 1: Production of 4-Hydroxymellein by Aspergillus ochraceus on Various Solid Substrates [1]

| Substrate | 4-Hydroxymellein Production (µg/g) |

| Yellow Corn | Present (quantitative data not specified) |

| Wheat | Not Detected |

| Peanuts | Not Detected |

| Soybeans | Not Detected |

Table 2: Influence of Carbon Source on Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus in Stationary Culture [1]

| Carbon Source (3%) | Mellein (mg/100 ml) | 4-Hydroxymellein (mg/100 ml) |

| Sucrose | 1.5 | 0.5 |

| Glucose | 1.2 | 0.4 |

| Fructose | 1.0 | 0.3 |

| Maltose | 1.8 | 0.6 |

Table 3: Influence of Nitrogen Source on Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus in Stationary Culture [1]

| Nitrogen Source (0.2%) | Mellein (mg/100 ml) | 4-Hydroxymellein (mg/100 ml) |

| Asparagine | 1.6 | 0.5 |

| Glutamic Acid | 1.4 | 0.4 |

| Ammonium Nitrate | 1.0 | 0.3 |

| Peptone | 2.0 | 0.7 |

Experimental Protocols

Fungal Culture and Metabolite Production

A representative protocol for the cultivation of Aspergillus ochraceus for the production of (3S-cis)-4-Hydroxymellein is as follows:

-

Inoculum Preparation : Prepare a spore suspension of Aspergillus ochraceus from a 7-10 day old culture grown on Potato Dextrose Agar (PDA).

-

Culture Medium : A suitable liquid medium for production is a modified Czapek-Dox broth containing 3% sucrose as the carbon source and 0.2% peptone as the nitrogen source.

-

Incubation : Inoculate the liquid medium with the spore suspension and incubate as stationary cultures at 25°C for 14-21 days in the dark.

-

Harvesting : After the incubation period, separate the mycelium from the culture broth by filtration.

Extraction of (3S-cis)-4-Hydroxymellein

-

Liquid-Liquid Extraction : Acidify the culture filtrate to pH 3.0 with 2N HCl. Extract the acidified filtrate three times with an equal volume of ethyl acetate.

-

Concentration : Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Mycelial Extraction : The mycelium can also be extracted by homogenization in methanol, followed by filtration and evaporation of the solvent.

Purification and Identification

-

Thin-Layer Chromatography (TLC) :

-

Stationary Phase : Silica gel 60 F254 plates.

-

Mobile Phase : A solvent system of toluene:ethyl acetate:formic acid (5:4:1, v/v/v) is suitable.

-

Visualization : Visualize the spots under UV light (254 nm and 365 nm) and by staining with a suitable reagent such as ceric sulfate spray followed by heating. (3S-cis)-4-Hydroxymellein will appear as a distinct spot.

-

-

Column Chromatography : For preparative isolation, the crude extract can be subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution starting from water:acetonitrile (80:20) to water:acetonitrile (20:80) over 30 minutes. The mobile phase should be acidified with 0.1% formic acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 254 nm and 310 nm.

-

Quantification : Quantification can be achieved by creating a calibration curve with an isolated and purified standard of (3S-cis)-4-Hydroxymellein.

-

Biosynthetic Pathway and Visualization

(3S-cis)-4-Hydroxymellein is a polyketide, synthesized by a Type I iterative polyketide synthase (PKS). The biosynthesis begins with the condensation of acetyl-CoA and malonyl-CoA units.

Caption: Proposed biosynthetic pathway of (3S-cis)-4-Hydroxymellein in Aspergillus.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the investigation of (3S-cis)-4-Hydroxymellein from Aspergillus cultures.

References

- 1. Mellein and 4-Hydroxymellein Production by Aspergillus ochraceus Wilhelm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melleins—Intriguing Natural Compounds [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mellein and 4-hydroxymellein production by Aspergillus ochraceus Wilhelm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential [mdpi.com]

(3S-cis)-4-Hydroxymellein Biosynthesis in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a dihydroisocoumarin natural product found in various fungal species, has garnered interest due to its potential biological activities. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of (3S-cis)-4-Hydroxymellein, focusing on the enzymatic machinery and stereochemical control. While a complete biosynthetic gene cluster for this specific stereoisomer has yet to be fully elucidated, this document synthesizes current knowledge on the biosynthesis of related mellein compounds to propose a robust model. Detailed experimental protocols for the characterization of the biosynthetic pathway and quantitative data on mellein production are also presented to facilitate further research and development in this area.

Introduction

(3S-cis)-4-Hydroxymellein, also known as (3S,4S)-4-hydroxymellein, is a member of the polyketide family of secondary metabolites produced by a variety of fungi, including species of Aspergillus, Cercospora, and Septoria.[1] The dihydroisocoumarin scaffold of melleins is associated with a range of biological activities, making their biosynthetic pathways a subject of significant scientific inquiry. Understanding the enzymatic processes that govern the formation and stereochemistry of these molecules is crucial for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches. This guide focuses on the core aspects of the (3S-cis)-4-Hydroxymellein biosynthesis, providing a technical resource for researchers in natural product chemistry, mycology, and drug discovery.

Proposed Biosynthetic Pathway

The biosynthesis of (3S-cis)-4-Hydroxymellein is proposed to be catalyzed by an iterative Type I polyketide synthase (PKS) system, likely in collaboration with tailoring enzymes that dictate the final stereochemistry. The pathway initiates with the condensation of acetyl-CoA and four molecules of malonyl-CoA to assemble a pentaketide chain.

A key step in the formation of 4-hydroxymellein is the stereospecific reduction of a β-keto group by a ketoreductase (KR) domain within the PKS or a collaborating enzyme. The "cis" stereochemistry at the C3 and C4 positions of (3S-cis)-4-Hydroxymellein implies a specific action of the KR domain, leading to a syn-diol intermediate upon subsequent hydroxylation. The final cyclization and release of the dihydroisocoumarin core are likely catalyzed by a thioesterase (TE) or a product template (PT) domain of the PKS.

Based on the biosynthesis of the related compound 6-hydroxymellein, the process likely involves a non-reducing PKS (nrPKS) that collaborates with a separate PKS-like enzyme containing a functional ketoreductase domain.[2] This modular enzymatic architecture allows for the programmed synthesis of the polyketide backbone and the precise control of its reductive fate.

Quantitative Data

Quantitative data on the production of (3S-cis)-4-Hydroxymellein is scarce in the literature. However, studies on related mellein compounds provide insights into the production yields that can be expected from fungal cultures. The table below summarizes available data on the production of 4-hydroxymellein and related compounds from various fungal species.

| Fungal Species | Compound | Culture Conditions | Yield | Reference |

| Aspergillus ochraceus | 4-Hydroxymellein | Solid rice medium, 28°C, 14 days | Not specified | |

| Septoria nodorum | (-)-(3R,4S)-4-Hydroxymellein | Liquid Czapek-Dox medium, 25°C, 21 days | Not specified | |

| Aspergillus terreus (heterologous host) | 6-Hydroxymellein | Liquid glucose medium, 30°C, 5 days | ~50 mg/L | [2] |

Note: The stereochemistry of the 4-hydroxymellein produced by Aspergillus ochraceus was not specified in the cited study.

Experimental Protocols

Identification of the Biosynthetic Gene Cluster

The identification of the PKS gene responsible for (3S-cis)-4-Hydroxymellein biosynthesis can be achieved through a combination of bioinformatics and molecular biology techniques.

Workflow:

Methodology:

-

Genome Sequencing: Obtain a high-quality genome sequence of a known (3S-cis)-4-Hydroxymellein producing fungus, such as Cercospora taiwanensis.

-

Bioinformatic Analysis: Utilize software such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative PKS biosynthetic gene clusters within the fungal genome.

-

Gene Disruption: Inactivate candidate PKS genes using targeted gene disruption techniques like CRISPR/Cas9-mediated gene editing.

-

Metabolite Profiling: Analyze the metabolite profiles of the wild-type and mutant strains using chiral High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect the presence or absence of (3S-cis)-4-Hydroxymellein. The disappearance of the target compound in the mutant strain confirms the involvement of the disrupted PKS gene in its biosynthesis.

Heterologous Expression of the PKS Gene

To confirm the function of the identified PKS gene and to facilitate the production of (3S-cis)-4-Hydroxymellein for further studies, heterologous expression in a model fungal host is a powerful strategy.

Methodology:

-

Gene Cloning: Amplify the full-length PKS gene from the genomic DNA of the producing fungus and clone it into a suitable fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: Transform the expression construct into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Culture and Induction: Grow the transformed fungal host under conditions that induce the expression of the heterologous PKS gene.

-

Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of (3S-cis)-4-Hydroxymellein using chiral HPLC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the product.

Chiral HPLC Analysis of 4-Hydroxymellein Stereoisomers

The separation and quantification of the different stereoisomers of 4-hydroxymellein are critical for studying the stereoselectivity of the biosynthetic enzymes.

Methodology:

-

Column: Utilize a chiral stationary phase column, such as a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: Employ a mobile phase consisting of a mixture of n-hexane and isopropanol, with the ratio optimized for the separation of the stereoisomers.

-

Detection: Use a Diode Array Detector (DAD) to monitor the elution of the compounds at their maximum absorbance wavelength (typically around 270 nm).

-

Quantification: Generate a standard curve using a purified standard of (3S-cis)-4-Hydroxymellein to quantify its concentration in the fungal extracts.

Conclusion

The biosynthesis of (3S-cis)-4-Hydroxymellein in fungi is a complex process orchestrated by a sophisticated enzymatic machinery, with a central role played by an iterative Type I polyketide synthase. While the complete biosynthetic gene cluster for this specific stereoisomer remains to be fully characterized, the proposed pathway and the experimental protocols outlined in this guide provide a solid foundation for future research. The elucidation of the precise enzymatic mechanisms, particularly the stereochemical control exerted by the ketoreductase domain, will be instrumental in enabling the engineered biosynthesis of this and other valuable polyketide natural products for potential therapeutic applications. Further investigation into the biosynthetic gene clusters of (3S-cis)-4-Hydroxymellein-producing fungi is warranted to unlock the full potential of these fascinating natural products.

References

(3S-cis)-4-Hydroxymellein: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin, has garnered attention within the scientific community for its diverse biological activities. This document provides a comprehensive overview of the known biological properties of this compound, including its phytotoxic, antifungal, antibacterial, and cytotoxic effects. While quantitative data for the (3S-cis) stereoisomer remains limited in publicly available literature, this guide presents the qualitative evidence for its activities and provides detailed experimental protocols for the evaluation of these effects. Furthermore, this document includes visualizations of experimental workflows to aid in the design and execution of further research into the therapeutic and agrochemical potential of (3S-cis)-4-Hydroxymellein.

Introduction

(3S-cis)-4-Hydroxymellein, also known as (3S,4S)-4-hydroxymellein, is a member of the mellein class of fungal secondary metabolites. Melleins are characterized by a 3,4-dihydroisocoumarin core structure and have been isolated from various fungal species. The biological activities of melleins are diverse, ranging from phytotoxicity to antimicrobial and cytotoxic effects. The specific stereochemistry of 4-hydroxymellein plays a crucial role in its biological function, with different isomers exhibiting varying degrees of activity. This guide focuses specifically on the (3S-cis) isomer and summarizes the current understanding of its biological potential.

Biological Activities of (3S-cis)-4-Hydroxymellein

Based on available literature, (3S-cis)-4-Hydroxymellein has been qualitatively implicated in several biological activities. However, specific quantitative data, such as IC50 or MIC values, for this particular stereoisomer are not extensively reported. The following sections summarize the observed effects.

Phytotoxic Activity

Several studies have reported the phytotoxic effects of 4-hydroxymellein stereoisomers, suggesting their potential as natural herbicides. While some studies indicate that other isomers of 4-hydroxymellein may be more potent, the (3S-cis) isomer has been observed to contribute to phytotoxicity, sometimes in a synergistic manner with other fungal metabolites. The observed phytotoxic effects typically include inhibition of seed germination and reduction in seedling growth, particularly root elongation.

Antifungal Activity

Antifungal properties have been attributed to various mellein compounds. While some reports suggest that (3S-cis)-4-Hydroxymellein may possess antifungal activity, it is often noted to have a weaker effect compared to the parent compound, mellein, or acts synergistically to enhance the antifungal properties of other compounds.

Antibacterial Activity

The antibacterial potential of (3S-cis)-4-Hydroxymellein has been investigated, but the available data is limited and sometimes contradictory. Some studies have reported weak or no significant antibacterial activity against the tested strains.

Cytotoxic Activity

The cytotoxic effects of (3S-cis)-4-Hydroxymellein against various cell lines have been explored. However, current research suggests that its cytotoxic activity may be limited, with other co-occurring fungal metabolites often exhibiting more potent effects.

Quantitative Data Summary

| Biological Activity | Target Organism/Cell Line | Quantitative Data (e.g., IC50, MIC) | Reference |

| Phytotoxicity | Various plant species | Not Reported | |

| Antifungal Activity | Various fungal species | Not Reported | |

| Antibacterial Activity | Various bacterial species | Not Reported | |

| Cytotoxicity | Various cancer cell lines | Not Reported |

Experimental Protocols

To facilitate further research and the generation of quantitative data, this section provides detailed methodologies for key experiments.

Phytotoxicity Assay: Seed Germination and Seedling Growth

This protocol is designed to assess the phytotoxic effects of (3S-cis)-4-Hydroxymellein on the germination and early growth of model plants (e.g., Arabidopsis thaliana, lettuce, or radish).

Materials:

-

(3S-cis)-4-Hydroxymellein

-

Test plant seeds

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1 or equivalent)

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Incubator or growth chamber with controlled light and temperature

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (3S-cis)-4-Hydroxymellein in DMSO.

-

Test Solution Preparation: Prepare a series of dilutions of the stock solution in sterile distilled water to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the control (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Assay Setup:

-

Place two layers of sterile filter paper in each Petri dish.

-

Add a specific volume (e.g., 5 mL) of the respective test solution or control solution to each Petri dish to saturate the filter paper.

-

Place a defined number of seeds (e.g., 20) evenly on the filter paper in each dish.

-

-

Incubation: Seal the Petri dishes with parafilm and incubate in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 h light/dark cycle).

-

Data Collection:

-

After a defined period (e.g., 72 hours), count the number of germinated seeds (radicle emergence > 2 mm) to determine the germination percentage.

-

Measure the radicle length and hypocotyl length of the germinated seedlings.

-

-

Data Analysis: Calculate the percentage of germination inhibition and the percentage of growth inhibition for both radicle and hypocotyl length compared to the control. Determine the IC50 value for each parameter.

Antifungal Assay: Broth Microdilution Method (MIC Determination)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

(3S-cis)-4-Hydroxymellein

-

Fungal strain (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal cells or spores in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the broth medium to achieve the final desired inoculum concentration.

-

Compound Dilution: Prepare a serial two-fold dilution of (3S-cis)-4-Hydroxymellein in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared fungal inoculum to each well containing the compound dilutions and the growth control wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

-

(3S-cis)-4-Hydroxymellein

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of (3S-cis)-4-Hydroxymellein for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by (3S-cis)-4-Hydroxymellein. Elucidating the mechanism of action is a critical next step in understanding its biological activities. Future research should focus on investigating the potential effects of this compound on key cellular signaling cascades involved in phytotoxicity, microbial growth, and cell proliferation.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a natural product with demonstrated, albeit qualitatively described, biological activities. The lack of robust quantitative data and mechanistic studies presents a significant opportunity for future research. The protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound. Future investigations should prioritize:

-

Quantitative Bioactivity Studies: Determining the IC50 and MIC values for the phytotoxic, antifungal, antibacterial, and cytotoxic activities of purified (3S-cis)-4-Hydroxymellein.

-

Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound to understand the basis of its biological effects.

-

Synergistic Studies: Investigating the potential for (3S-cis)-4-Hydroxymellein to act synergistically with other natural products or existing drugs to enhance their efficacy.

By addressing these research gaps, the full potential of (3S-cis)-4-Hydroxymellein as a lead compound for the development of new therapeutic agents or agrochemicals can be realized.

(3S-cis)-4-Hydroxymellein: A Technical Guide to a Fungal Polyketide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein is a naturally occurring polyketide metabolite belonging to the 3,4-dihydroisocoumarin class, primarily produced by various fungal species. This document provides a comprehensive technical overview of its chemical properties, biosynthetic pathway, known biological activities, and the methodologies used for its study. This guide is intended to serve as a resource for researchers and professionals in natural product chemistry, mycology, and drug discovery.

Chemical and Physical Properties

(3S-cis)-4-Hydroxymellein, with the IUPAC name (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a stereoisomer of 4-hydroxymellein. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 194.18 g/mol | --INVALID-LINK-- |

| CAS Number | 60132-20-9 | --INVALID-LINK-- |

| Appearance | Crystalline solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, ethyl acetate | General knowledge |

Biosynthesis

As a polyketide, (3S-cis)-4-Hydroxymellein is synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis of melleins, in general, involves the iterative condensation of acetyl-CoA and malonyl-CoA units. While the specific enzymatic steps for the synthesis of (3S-cis)-4-Hydroxymellein are not fully elucidated in the available literature, a hypothetical pathway can be proposed based on the biosynthesis of related compounds like 6-hydroxymellein. This process likely involves a non-reducing PKS (nr-PKS) that collaborates with other enzymes for tailoring reactions such as hydroxylation and stereospecific reduction.

Caption: Hypothetical biosynthetic pathway of (3S-cis)-4-Hydroxymellein.

Biological Activities and Quantitative Data

(3S-cis)-4-Hydroxymellein has been reported to exhibit a range of biological activities, including antifungal, herbicidal, and anti-parasitic effects. However, specific quantitative data for this particular stereoisomer is limited in the scientific literature. The table below summarizes the available quantitative data for a closely related stereoisomer, (3R,4R)-4-hydroxymellein.

| Biological Activity | Target Organism | Metric | Value | Reference |

| Anti-parasitic | Schistosoma mansoni (adult worms) | % Mortality | 50% | 12.5 µg/mL |

| Anti-parasitic | Schistosoma mansoni (adult worms) | % Mortality | 100% | 50 µg/mL |

Note: The provided data is for the (3R,4R) stereoisomer and may not be representative of the (3S-cis) isomer's activity. Further research is needed to determine the specific MIC and IC50 values of (3S-cis)-4-Hydroxymellein for its antifungal and herbicidal activities.

Potential Signaling Pathway Modulation

The precise molecular mechanisms and signaling pathways modulated by (3S-cis)-4-Hydroxymellein are not yet well-defined. However, based on its reported antifungal and herbicidal activities, it is plausible that it interacts with key signaling pathways in target organisms. In plants, for instance, it might interfere with defense signaling pathways, such as those involving phytohormones or pathogen-associated molecular pattern (PAMP)-triggered immunity (PTI).

Caption: Hypothetical modulation of plant defense signaling by 4-Hydroxymellein.

Experimental Protocols

Fungal Cultivation and Extraction

-

Cultivation: The producing fungal strain (e.g., Cercospora taiwanensis) is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to obtain a crude extract containing the desired metabolite.

Purification

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

-

High-Performance Liquid Chromatography (HPLC): Employing reversed-phase (e.g., C18) or normal-phase columns for final purification to obtain the pure compound.

-

Characterization

-

Spectroscopic Analysis: The structure of the purified compound is elucidated using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Circular Dichroism (CD) Spectroscopy: To confirm the absolute stereochemistry.

-

Caption: General experimental workflow for the study of (3S-cis)-4-Hydroxymellein.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a fungal metabolite with demonstrated biological potential. However, a significant knowledge gap exists regarding its specific quantitative bioactivities, mechanisms of action, and the intricacies of its biosynthesis. Future research should focus on:

-

Quantitative bioactivity studies: Determining the MIC values against a panel of fungal pathogens and IC50 values for various weed species.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

Biosynthetic pathway elucidation: Identifying and characterizing the PKS and tailoring enzymes responsible for its synthesis.

Addressing these research questions will be crucial for unlocking the full potential of (3S-cis)-4-Hydroxymellein in the development of new pharmaceuticals or agrochemicals.

Spectroscopic Profile of (3S-cis)-4-Hydroxymellein: A Technical Overview

(3S-cis)-4-Hydroxymellein , with the systematic IUPAC name (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one , is a naturally occurring dihydroisocoumarin derivative. This class of compounds has garnered interest within the scientific community for its diverse biological activities. This document provides a summary of the available spectroscopic and physicochemical properties of (3S-cis)-4-Hydroxymellein, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | PubChem |

| Molecular Weight | 194.18 g/mol | PubChem |

| IUPAC Name | (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | PubChem |

Spectroscopic Data

However, mass spectrometry data has been reported, indicating a precursor ion ([M+H]⁺) at m/z 195.064.

Table 1: Mass Spectrometry Data for (3S-cis)-4-Hydroxymellein

| Ion | m/z |

| [M+H]⁺ | 195.064 |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for (3S-cis)-4-Hydroxymellein are not available due to the absence of the primary research articles in the public domain. However, a general methodology for the isolation and spectroscopic characterization of a natural product like (3S-cis)-4-Hydroxymellein would typically involve the following steps:

-

Fermentation and Extraction: Culturing of the producing microorganism (e.g., Aspergillus or Xylaria species) in a suitable broth, followed by extraction of the fungal mycelium and/or the culture filtrate with an organic solvent (e.g., ethyl acetate).[3]

-

Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: IR spectra are recorded to identify characteristic functional groups.

-

UV-Vis Spectroscopy: UV-Vis spectra are obtained to determine the wavelengths of maximum absorption.

-

Biological Activity and Signaling Pathways

Various isomers of 4-hydroxymellein have been investigated for their biological activities, including phytotoxicity.[1] For instance, some stereoisomers have shown significant effects on tomato cuttings.[1] However, specific studies detailing the mechanism of action or the signaling pathways modulated by (3S-cis)-4-Hydroxymellein are not extensively reported in the available literature. Dihydroisocoumarins, as a class, are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and antitumor activities.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like (3S-cis)-4-Hydroxymellein.

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

References

Antifungal Properties of (3S-cis)-4-Hydroxymellein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin isolated from various fungal species, has garnered attention for its potential antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of this compound and its derivatives. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel antifungal agents. This document summarizes the available quantitative data on its bioactivity, details relevant experimental methodologies, and visualizes key experimental workflows. While data on the precise mechanism of action and specific fungal signaling pathways affected by (3S-cis)-4-Hydroxymellein remains limited, this guide consolidates the existing literature to facilitate further research and development in this area.

Introduction

(3S-cis)-4-Hydroxymellein is a polyketide metabolite produced by a variety of fungi, including species of Aspergillus, Xylaria, and endophytic fungi.[1][2] Structurally, it is a derivative of mellein, featuring a hydroxyl group at the C-4 position. The stereochemistry of this hydroxyl group, along with the methyl group at C-3, plays a significant role in its biological activity. The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents, and natural products like (3S-cis)-4-Hydroxymellein represent a promising reservoir of chemical diversity for drug discovery. This guide focuses on the antifungal characteristics of this molecule and its close analogs.

Quantitative Antifungal Activity

Quantitative data on the antifungal activity of (3S-cis)-4-Hydroxymellein is sparse in the published literature. However, studies on closely related mellein derivatives provide insights into the potential antifungal spectrum and potency of this class of compounds. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various mellein derivatives against a range of fungal and bacterial pathogens. It is important to note that the activity of (3S-cis)-4-Hydroxymellein itself may vary from these reported values.

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Mellein Derivative 39 | Candida albicans | 10-55 | [1] |

| Mellein Derivative 39 | Candida neoformans | 10-55 | [1] |

| Mellein Derivative 39 | Penicillium sp. | 10-55 | [1] |

| Mellein Derivative 4 | Candida albicans | >128 | [1] |

| Mellein Derivative 12 | Candida albicans | >128 | [1] |

| Mellein Derivative 4 | Trichophyton rubrum | >128 | [1] |

| Mellein Derivative 12 | Trichophyton rubrum | >128 | [1] |

| cis-4-Acetoxyoxymellein | Microbotryum violaceum | Good Activity | [3] |

| cis-4-Acetoxyoxymellein | Botrytis cinerea | Good Activity | [3] |

| cis-4-Acetoxyoxymellein | Septoria tritici | Good Activity | [3] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Microbotryum violaceum | Good Activity | [3] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Botrytis cinerea | Good Activity | [3] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Septoria tritici | Good Activity | [3] |

Note: "Good Activity" was reported in the reference without specific MIC values. The data for mellein derivatives 4, 12, and 39 are included to provide a general context for the antifungal potential of this compound class.

Experimental Protocols

The determination of antifungal activity is typically performed using standardized methods. The following is a detailed protocol for the broth microdilution assay, a common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for yeast and filamentous fungi.

3.1.1. Materials

-

Test compound: (3S-cis)-4-Hydroxymellein

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile saline (0.85%)

-

Spectrophotometer

-

Incubator (35°C)

-

Positive control antifungal (e.g., Fluconazole, Amphotericin B)

-

Negative control (vehicle solvent, e.g., DMSO)

3.1.2. Inoculum Preparation

-

Subculture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

For filamentous fungi, cover the surface of a mature culture with sterile saline and gently scrape the conidia with a sterile loop. Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

Prepare a working inoculum by diluting the adjusted fungal suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3.1.3. Assay Procedure

-

Prepare a stock solution of (3S-cis)-4-Hydroxymellein in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in RPMI-1640 medium directly in the 96-well plate to achieve a range of desired test concentrations.

-

Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the working fungal inoculum.

-

Include a positive control (a known antifungal agent), a negative control (medium with the solvent used to dissolve the test compound), and a growth control (medium with the fungal inoculum only).

-

Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for filamentous fungi).

3.1.4. Determination of MIC

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by reading the optical density at 490 nm using a microplate reader.

3.1.5. Determination of Minimum Fungicidal Concentration (MFC)

-

Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

-

Spot the aliquot onto a fresh, drug-free agar plate.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plate (≥99.9% killing).

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.

Caption: Workflow for MIC and MFC Determination.

Postulated Mechanism of Action: Fungal Cell Wall Disruption

While the exact mechanism of action for (3S-cis)-4-Hydroxymellein is not yet elucidated, many natural antifungal compounds target the fungal cell wall, a structure essential for fungal viability and absent in human cells. A potential, though unconfirmed, mechanism could involve the disruption of cell wall integrity.

Caption: Postulated Disruption of Fungal Cell Wall Synthesis.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein and related mellein derivatives represent a class of natural products with demonstrated, albeit often moderate, antifungal activity. The available data suggests that their efficacy may be enhanced in combination with other antifungal agents, highlighting a potential for synergistic applications. However, a significant knowledge gap exists regarding the specific antifungal spectrum, potency, and mechanism of action of (3S-cis)-4-Hydroxymellein.

Future research should focus on:

-

Systematic Antifungal Screening: Evaluating the MIC and MFC of purified (3S-cis)-4-Hydroxymellein against a broad panel of clinically relevant and phytopathogenic fungi.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways in fungi affected by this compound. This could include studies on cell membrane and wall integrity, ergosterol biosynthesis, and other key fungal cellular processes.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of (3S-cis)-4-Hydroxymellein to identify key structural features required for potent antifungal activity and to optimize its therapeutic potential.

Addressing these research questions will be crucial in determining the potential of (3S-cis)-4-Hydroxymellein as a lead compound for the development of new and effective antifungal therapies.

References

Unlocking the Antibacterial Potential of 4-Hydroxymellein Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial activity of 4-hydroxymellein derivatives, a class of 3,4-dihydroisocoumarins drawing interest for their therapeutic potential. These compounds, produced by various fungi, plants, and bacteria, are being explored for their diverse biological activities.[1] This document consolidates available quantitative data, details common experimental protocols for their synthesis and evaluation, and visualizes key workflows to support ongoing research and development in this field.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 4-hydroxymellein derivatives has been evaluated against several bacterial strains. While some studies report positive activity, quantitative data remains sparse in the available literature. Notably, the activity appears to be highly dependent on the specific derivative and the bacterial strain being tested.

(3R,4R)-4-hydroxymellein and (3R,4S)-4-hydroxymellein, along with the parent compound (R)-(-)-mellein, were found to be inactive against Staphylococcus aureus ATCC 25923 and a clinical isolate, S. aureus SK1, with Minimum Inhibitory Concentration (MIC) values exceeding 128 μg/mL.[2] Conversely, other research indicates that these same 4-hydroxymellein derivatives, in addition to (3R)-5-hydroxymellein, exhibit "good activity" against other strains of S. aureus, including the standard strain ATCC 25922 and methicillin-resistant Staphylococcus aureus (MRSA); however, specific MIC values for these were not provided.[3]

The table below summarizes the currently available quantitative data.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| (3R,4R)-4-hydroxymellein | Staphylococcus aureus ATCC 25923 | > 128 | [2] |

| (3R,4R)-4-hydroxymellein | Staphylococcus aureus SK1 | > 128 | [2] |

| (3R,4S)-4-hydroxymellein | Staphylococcus aureus ATCC 25923 | > 128 | [2] |

| (3R,4S)-4-hydroxymellein | Staphylococcus aureus SK1 | > 128 | [2] |

Experimental Protocols

This section details the common methodologies employed in the synthesis and antibacterial evaluation of 4-hydroxymellein and related coumarin derivatives.

Synthesis of Derivatives

The synthesis of isocoumarin and coumarin derivatives often involves the condensation and cyclization of phenolic compounds with various reagents. A representative synthesis pathway for creating coumarin derivatives, which can be adapted for melleins, is outlined below.

-

Starting Material Preparation : The synthesis often begins with a substituted phenol, such as a 4-hydroxycoumarin, which serves as the core scaffold.

-

Condensation Reaction : The core scaffold is reacted with a secondary reagent to introduce novel functional groups. For instance, 4-hydroxycoumarin can be condensed with various substituted aromatic aldehydes.[4]

-

Cyclization : The intermediate product undergoes a cyclization reaction to form the final heterocyclic structure. This can be achieved through heating or the use of catalysts. For example, a common method involves a condensation reaction followed by intramolecular cyclization.[4]

-

Purification : The final synthesized derivative is purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure compound.

Antibacterial Activity Assays

The antibacterial properties of the synthesized derivatives are typically evaluated using standardized microbiological assays.

1. Agar Disc Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antibacterial activity.

-

Inoculum Preparation : A standardized suspension of the target bacterial strain is prepared in a sterile broth to a specific turbidity, commonly corresponding to a 0.5 McFarland standard.

-

Plate Inoculation : A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disc Application : Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). A negative control disc with the solvent alone is also prepared.

-

Incubation : The discs are placed on the inoculated agar surface, and the plate is incubated at 37°C for 18-24 hours.

-

Measurement : The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antibacterial activity.

2. Broth Microdilution Method for MIC Determination

This method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3]

-

Compound Dilution : A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[3][5]

-

Inoculation : Each well is inoculated with a standardized concentration of the target bacteria.[3]

-

Controls : A positive control well (containing broth and bacteria but no test compound) and a negative control well (containing only sterile broth) are included on each plate.[5]

-

Incubation : The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination : After incubation, the plate is visually inspected or read with a plate reader to assess bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth occurs.[3]

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and evaluation of 4-hydroxymellein derivatives.

Caption: Experimental workflow for synthesis and antibacterial testing.

Caption: Logical relationship in a typical derivative synthesis.

Mechanism of Action

The precise molecular mechanisms and signaling pathways through which 4-hydroxymellein derivatives exert their antibacterial effects are not yet well-elucidated in the existing literature. While the activity of coumarin-type compounds has sometimes been linked to damaging bacterial cell membranes, specific studies on 4-hydroxymellein derivatives are needed to confirm this or identify other cellular targets. Further research, including transcriptomics, proteomics, and molecular docking studies, is required to identify the specific bacterial proteins or pathways that are inhibited by these compounds.

Conclusion

4-Hydroxymellein derivatives represent an intriguing, yet underexplored, class of compounds for antibacterial drug discovery. The available data suggests that their efficacy is highly strain-dependent and may require specific structural modifications to enhance potency and broaden their spectrum of activity. This guide highlights the need for more extensive quantitative testing, including the determination of MIC and Minimum Bactericidal Concentration (MBC) values against a wider range of clinically relevant bacteria. Elucidating their mechanism of action will be a critical next step in optimizing these molecules for potential therapeutic applications. The standardized protocols and workflows presented herein provide a framework for researchers to systematically explore and unlock the full potential of this promising class of natural products.

References

Unraveling the Enigmatic Mechanism of (3S-cis)-4-Hydroxymellein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S-cis)-4-Hydroxymellein, a naturally occurring dihydroisocoumarin primarily isolated from fungal species, has garnered scientific interest due to its diverse biological activities, including phytotoxic, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing upon available data for the compound and its close structural analogs. While the precise molecular targets of (3S-cis)-4-Hydroxymellein are still under investigation, this document synthesizes the existing knowledge to illuminate its potential modes of action, presents quantitative data from related compounds to offer a comparative perspective, and outlines general experimental protocols relevant to its study.

Introduction

(3S-cis)-4-Hydroxymellein, systematically known as (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a polyketide metabolite produced by a variety of fungi, including species from the genera Aspergillus, Septoria, and those associated with grapevine dieback like Neofusicoccum parvum. Its chemical structure, featuring a dihydroisocoumarin core with hydroxyl substitutions, underpins its biological activities. This guide delves into the mechanistic details of its phytotoxic, antifungal, and antibacterial effects, providing a foundational resource for researchers engaged in natural product chemistry, drug discovery, and plant pathology.

Biological Activities and Potential Mechanisms of Action

(3S-cis)-4-Hydroxymellein exhibits a spectrum of biological activities, with its phytotoxic and antifungal actions being the most prominently reported. The precise molecular mechanisms are not yet fully elucidated; however, research on related mellein derivatives provides valuable insights into its potential modes of action.

Phytotoxicity

(3S-cis)-4-Hydroxymellein is a known phytotoxin, contributing to the virulence of plant pathogenic fungi. Its primary phytotoxic effect manifests as the induction of necrosis in plant tissues[1]. Studies on grapevine leaves have demonstrated that hydroxymellein derivatives are capable of causing significant cell death[1].

Hypothesized Mechanism of Phytotoxicity: The mechanism is likely multifactorial, potentially involving the disruption of cellular homeostasis and integrity. While direct molecular targets have not been identified for (3S-cis)-4-Hydroxymellein, it is plausible that it interacts with cellular membranes or specific enzymes, leading to a cascade of events culminating in necrotic cell death. It has also been suggested that (3R,4S)-4-hydroxymellein may act synergistically with other fungal metabolites to enhance its phytotoxic effects[2].

Antifungal Activity

(3S-cis)-4-Hydroxymellein and its analogs have demonstrated antifungal properties against various fungal species[1]. The exact mechanism of its antifungal action is not well-defined, but research on structurally similar compounds provides a potential avenue for investigation.

Potential Mechanism of Antifungal Action: A plausible, yet unconfirmed, mechanism for the antifungal activity of mellein derivatives could involve the inhibition of histone deacetylases (HDACs), specifically sirtuins. For instance, the related compound 5-methylmellein has been shown to inhibit SirA, a fungal sirtuin, with an IC50 of 120 µM[1]. Sirtuins are crucial for fungal growth and the regulation of secondary metabolism. Inhibition of these enzymes could disrupt essential cellular processes, leading to fungal growth inhibition.

Antibacterial Activity

Derivatives of mellein have also been reported to possess antibacterial activity, particularly against Escherichia coli and Bacillus megaterium[3][4]. The underlying mechanism for this activity is not yet characterized.

Quantitative Data

| Compound | Activity | Assay | Result | Reference |

| 5-Methylmellein | Antifungal | SirA Inhibition | IC50 = 120 µM | [1] |

| Mellein | Phytotoxicity | Tomato Cuttings | 100 mg/mL caused mortality | [1] |

| (3R,4R)-4-hydroxymellein | Antifungal | Eurotium repens, Ustilago violacea | Active | [1] |

| cis-4-Acetoxyoxymellein | Antibacterial | Escherichia coli, Bacillus megaterium | Strong Activity | [3][4] |

| 8-deoxy-6-hydroxy-cis-4-acetoxyoxymellein | Antibacterial | Escherichia coli, Bacillus megaterium | Strong Activity | [3][4] |

Experimental Protocols

Detailed, standardized protocols for assessing the biological activity of (3S-cis)-4-Hydroxymellein have not been published. However, based on the reported activities, the following general methodologies are applicable.

Phytotoxicity Assay (Leaf Necrosis Assay)

This assay evaluates the ability of a compound to cause tissue death in plants.

Methodology:

-

Plant Material: Young, healthy leaves from a suitable plant species (e.g., grapevine, Vitis vinifera) are collected.

-

Preparation: Leaf discs of a uniform size are excised using a cork borer.

-

Treatment: The leaf discs are placed on a moist filter paper in a petri dish. A solution of (3S-cis)-4-Hydroxymellein in a suitable solvent (with a solvent control) is applied to the surface of each disc at varying concentrations.

-

Incubation: The petri dishes are incubated under controlled conditions of light, temperature, and humidity for a specified period (e.g., 48-72 hours).

-

Assessment: The area of necrosis on each leaf disc is measured. This can be done visually using a scoring system or more quantitatively using image analysis software.

-

Data Analysis: A dose-response curve is generated to determine the concentration at which 50% of the tissue shows necrosis (EC50).

Antifungal Susceptibility Testing

Standard methods such as broth microdilution or disk diffusion assays are commonly used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.

Methodology (Broth Microdilution):

-

Inoculum Preparation: A standardized suspension of the test fungus is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Compound Dilution: A serial dilution of (3S-cis)-4-Hydroxymellein is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an optimal temperature for the growth of the fungus for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Directions

(3S-cis)-4-Hydroxymellein is a bioactive natural product with demonstrated phytotoxic, antifungal, and antibacterial activities. While its precise mechanisms of action remain to be fully elucidated, preliminary evidence from related compounds suggests potential targets such as fungal sirtuins. The lack of specific quantitative data and detailed experimental protocols for this compound highlights a significant knowledge gap.

Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of (3S-cis)-4-Hydroxymellein.

-

Mechanistic Studies: Investigating the downstream signaling pathways affected by the compound to understand the cascade of events leading to its biological effects.

-

Quantitative Analysis: Determining the IC50 and MIC values against a broad range of plant pathogens and microbes to establish its potency and spectrum of activity.

-

Protocol Standardization: Developing and publishing detailed and standardized protocols for its biological evaluation to ensure reproducibility and comparability of data across different laboratories.

A deeper understanding of the mechanism of action of (3S-cis)-4-Hydroxymellein will be crucial for harnessing its potential in the development of novel agrochemicals or therapeutic agents.

References

An In-depth Technical Guide to (3S-cis)-4-Hydroxymellein: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S-cis)-4-Hydroxymellein, systematically named (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one, is a naturally occurring dihydroisocoumarin.[1] This class of compounds, known as melleins, is produced by a variety of fungi and has garnered interest for its diverse biological activities, including phytotoxic and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of (3S-cis)-4-Hydroxymellein, along with available experimental data and methodologies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (3S-cis)-4-Hydroxymellein is presented below. It is important to note that while some data is available for "4-hydroxymellein," specificity for the (3S-cis) stereoisomer is not always explicitly stated in the literature.

| Property | Value | Source |

| IUPAC Name | (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | [1] |

| Synonyms | (3S-cis)-4-hydroxymellein, cis-3S,4S-4-Hydroxymellein | [1] |

| CAS Number | 60132-20-9 | [1] |

| Molecular Formula | C₁₀H₁₀O₄ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 109-109.5 °C (for "4-Hydroxymellein") | [3] |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Appearance | Colorless needle crystals (for (3R,4S)-4-hydroxymellein) |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of (3S-cis)-4-Hydroxymellein.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) data for (3S-cis)-4-Hydroxymellein shows a precursor ion ([M+H]⁺) at m/z 195.064. The fragmentation pattern includes major ions at m/z 149.059265 (100%), 177.054199 (56.63%), 103.054214 (19%), 195.063828 (18.60%), and 150.062698 (12.32%).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Isolation from Natural Sources

(3S-cis)-4-Hydroxymellein has been identified as a metabolite produced by the fungus Cercospora taiwanensis.[2] While a detailed, step-by-step protocol for its isolation from this specific source is not available in the reviewed literature, a general workflow for the isolation of 4-hydroxymellein isomers from fungal cultures can be described.

A general protocol involves the cultivation of the fungus on a suitable liquid or solid medium, followed by extraction of the mycelium and/or culture filtrate with an organic solvent such as ethyl acetate. The crude extract is then subjected to chromatographic separation techniques, such as column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Caption: Generalized workflow for the isolation of (3S-cis)-4-Hydroxymellein.

Synthesis

Information regarding the chemical synthesis of (3S-cis)-4-Hydroxymellein is not available in the reviewed scientific literature.

Biological Activity and Signaling Pathways

Melleins, as a class of compounds, are known to exhibit a range of biological activities.

Phytotoxicity

Various stereoisomers of 4-hydroxymellein have been shown to be phytotoxic.[2] For instance, (3R,4R)-4-hydroxymellein, produced by the fungus Neofusicoccum parvum, demonstrated significant toxicity to tomato cuttings, causing leaf wilting.[2] The precise mechanism of this phytotoxicity has not been fully elucidated.

Antimicrobial Activity

Several mellein analogues have demonstrated antifungal activity against various fungal species, including Eurotium repens and Ustilago violacea.[2]

Signaling Pathways

Currently, there is no direct evidence in the scientific literature detailing the specific signaling pathways modulated by (3S-cis)-4-Hydroxymellein. However, studies on related compounds offer potential avenues for investigation. For example, (R)-(-)-mellein, a structurally similar compound produced by the fungus Curvularia lunata, has been shown to interfere with the jasmonic acid (JA) and indole-3-acetic acid (IAA) signaling pathways in maize, which are crucial for plant defense and growth, respectively. This suggests that 4-hydroxymellein isomers might exert their phytotoxic effects through similar hormonal interference.

Caption: Postulated interference of a related mellein with plant hormone signaling.

Conclusion

(3S-cis)-4-Hydroxymellein is a natural product with defined chemical properties but requires further investigation to fully elucidate its physical and biological characteristics. The lack of readily available, experimentally determined NMR data and a detailed isolation protocol highlights areas for future research. Understanding the precise mechanism of its phytotoxic and antimicrobial activities, including the identification of specific molecular targets and signaling pathways, will be crucial for assessing its potential applications in agriculture and drug development.

References

Stereochemistry of 4-Hydroxymellein and its Biological Role: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymellein, a naturally occurring dihydroisocoumarin, has garnered significant attention in the scientific community due to its diverse and stereoisomer-dependent biological activities. This technical guide provides a comprehensive overview of the stereochemistry of 4-hydroxymellein, detailing its various stereoisomers and their absolute configurations. A thorough examination of its biological roles, including antifungal, antibacterial, and phytotoxic effects, is presented with a focus on quantitative data. This document includes detailed experimental protocols for the isolation, and biological evaluation of 4-hydroxymellein stereoisomers, providing researchers with the necessary information to conduct further studies. Furthermore, this guide illustrates key experimental workflows using logical diagrams to facilitate a deeper understanding of the methodologies involved in the study of this multifaceted molecule.

Introduction

4-Hydroxymellein (4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one) is a polyketide metabolite produced by a variety of fungi, plants, and bacteria.[1] The presence of two chiral centers at positions 3 and 4 of the dihydroisocoumarin ring system gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The spatial arrangement of the methyl and hydroxyl groups at these centers dictates the overall three-dimensional structure of the molecule, which in turn profoundly influences its biological activity. Understanding the precise stereochemistry of 4-hydroxymellein is therefore critical for elucidating its structure-activity relationships and for the development of potential therapeutic or agrochemical agents.

Stereochemistry of 4-Hydroxymellein

The four stereoisomers of 4-hydroxymellein are classified into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The relative stereochemistry is determined by the orientation of the methyl group at C-3 and the hydroxyl group at C-4. In the cis isomers, these two substituents are on the same side of the dihydroisocoumarin ring, while in the trans isomers, they are on opposite sides. Each diastereomer exists as a pair of enantiomers.

| Stereoisomer | IUPAC Name | Relative Stereochemistry |

| (3R,4R)-4-hydroxymellein | (3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | cis |

| (3S,4S)-4-hydroxymellein | (3S,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | cis |

| (3R,4S)-4-hydroxymellein | (3R,4S)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | trans |

| (3S,4R)-4-hydroxymellein | (3S,4R)-4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one | trans |

Biological Role of 4-Hydroxymellein Stereoisomers

The biological activity of 4-hydroxymellein is highly dependent on its stereochemistry. Different stereoisomers have been shown to exhibit varying degrees of antifungal, antibacterial, and phytotoxic effects.

Antifungal Activity

Several stereoisomers of 4-hydroxymellein have demonstrated notable antifungal properties. The following table summarizes the available quantitative data.

| Stereoisomer(s) | Fungal Species | Activity Metric | Value | Reference |

| (3R,4R) & (3R,4S) | Botrytis cinerea | Synergistic effect with (R)-(-)-mellein | - | [2] |

Antibacterial Activity

The antibacterial activity of 4-hydroxymellein stereoisomers has also been investigated, with some isomers showing inhibitory effects against specific bacterial strains.

| Stereoisomer(s) | Bacterial Species | Activity Metric | Value (µg/mL) | Reference |

| (3R,4R) & (3R,4S) | Bacillus subtilis | MIC | >128 | [2] |

Phytotoxic Activity

One of the most well-documented biological roles of 4-hydroxymellein is its phytotoxicity. Certain stereoisomers can inhibit plant growth, making them of interest as potential natural herbicides.

| Stereoisomer | Plant Species | Activity | Concentration (µg/mL) | Effect | Reference |

| (3R,4R)-4-hydroxymellein | Tomato (cuttings) | High phytotoxicity | - | Drastic leaf wilting | [2] |

| (3R,4S)-4-hydroxymellein | Tomato (cuttings) | Moderate phytotoxicity | - | Leaf wilting | [2] |

| (3R,4R) & (3R,4S) | Vitis vinifera cv. Chardonnay (leaf discs) | Necrosis | 100 & 200 | Induced necrosis | [2] |

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation of 4-hydroxymellein stereoisomers from natural sources typically involves a multi-step process.

Protocol for Fungal Fermentation and Extraction:

-

Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal strain of interest.

-

Incubate the culture under appropriate conditions (e.g., 25°C, 150 rpm) for a specified period (e.g., 14-21 days).

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture broth and the mycelium separately with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol for Purification:

-

Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Pool fractions containing the compounds of interest and further purify by high-performance liquid chromatography (HPLC) using a suitable column (e.g., C18) and mobile phase (e.g., methanol-water).

Protocol for Structure Elucidation:

-

Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectra to determine the planar structure.

-

Determine the molecular formula by High-Resolution Mass Spectrometry (HRMS).

-

Measure the optical rotation to determine the enantiomeric nature of the isolated compound.

-

Compare spectroscopic and physical data with literature values to confirm the identity and stereochemistry of the isolated 4-hydroxymellein stereoisomer.

Biological Assay Protocols

General Workflow for Biological Screening:

Protocol for Antifungal Microdilution Assay (adapted from CLSI standards):

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Prepare a standardized inoculum of the fungal strain to be tested (e.g., 1-5 x 10³ CFU/mL).

-

Add the fungal inoculum to each well of the microtiter plate.

-

Include positive (fungus and medium) and negative (medium only) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.

Protocol for Antibacterial Broth Microdilution Assay:

-

Follow a similar procedure as the antifungal assay, using a bacterial-specific growth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration that completely inhibits visible bacterial growth.

Protocol for Phytotoxicity Assay (Leaf Puncture Assay):

-

Prepare solutions of the test compounds at various concentrations (e.g., 100 and 200 µg/mL) in a suitable solvent.

-

Use healthy young leaves of the target plant species (e.g., Vitis vinifera).

-

Make small punctures on the leaf surface with a sterile needle.

-

Apply a small volume (e.g., 10 µL) of the test solution to each puncture site.

-

Use a solvent-only solution as a negative control.

-

Incubate the leaves in a humid chamber under controlled light and temperature conditions.

-

Assess the phytotoxic effect by observing the development of necrotic lesions around the puncture sites after a specific time period (e.g., 48 hours).

Mechanism of Action

The precise molecular mechanisms of action for the various biological activities of 4-hydroxymellein stereoisomers are not yet fully elucidated. However, based on studies of related dihydroisocoumarin compounds, several potential mechanisms can be proposed.

Potential Antifungal and Antibacterial Mechanisms:

-

Enzyme Inhibition: Dihydroisocoumarins are known to inhibit various enzymes, which could disrupt essential metabolic pathways in fungi and bacteria.

-

Membrane Disruption: These compounds may interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death.

Potential Phytotoxic Mechanisms:

-

Inhibition of Photosynthesis: 4-hydroxymellein may interfere with key components of the photosynthetic apparatus.

-

Disruption of Plant Hormonal Signaling: The compound could interfere with the synthesis or signaling of essential plant hormones, leading to growth inhibition.

-

Induction of Oxidative Stress: Phytotoxins can induce the production of reactive oxygen species (ROS) in plant cells, leading to cellular damage.

Further research is required to pinpoint the specific molecular targets and signaling pathways affected by each 4-hydroxymellein stereoisomer.

Conclusion

4-Hydroxymellein represents a fascinating class of natural products with stereochemistry playing a pivotal role in its diverse biological activities. This guide has provided a comprehensive overview of the known stereoisomers, their biological roles with a focus on quantitative data, and detailed experimental protocols to facilitate further research. The provided workflows and methodologies offer a solid foundation for scientists in the fields of natural product chemistry, drug discovery, and agrochemical development to explore the full potential of these intriguing molecules. Future investigations should focus on elucidating the precise mechanisms of action for each stereoisomer to fully understand their structure-activity relationships and to guide the rational design of novel bioactive agents.

References

Unveiling (3S-cis)-4-Hydroxymellein from Xylaria: A Technical Guide to Its Discovery and Isolation

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Isolation, and Characterization of (3S-cis)-4-Hydroxymellein from the Fungal Genus Xylaria.

This whitepaper provides an in-depth overview of the discovery and isolation of the bioactive secondary metabolite, (3S-cis)-4-Hydroxymellein, from the fungal genus Xylaria. It is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the experimental protocols, quantitative data, and logical workflows involved in this significant area of natural product chemistry.

Introduction

The genus Xylaria, belonging to the family Xylariaceae, is a prolific producer of structurally diverse and biologically active secondary metabolites. These compounds have garnered significant interest in the pharmaceutical and agricultural industries for their potential as cytotoxic, antimicrobial, anti-inflammatory, and antifungal agents. Among the myriad of molecules isolated from this genus, the isocoumarin derivative (3S-cis)-4-Hydroxymellein stands out for its notable biological activities. This document details the scientific journey of its discovery and the meticulous processes of its isolation and characterization from Xylaria.

Discovery of (3S-cis)-4-Hydroxymellein in Xylaria feejeensis